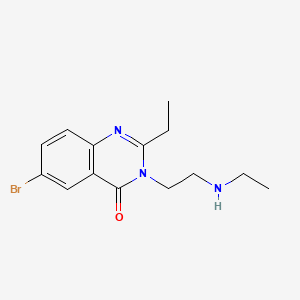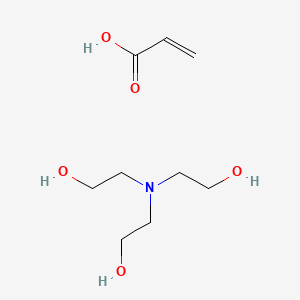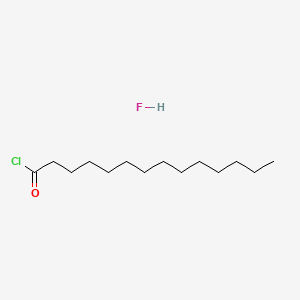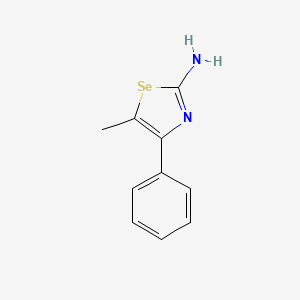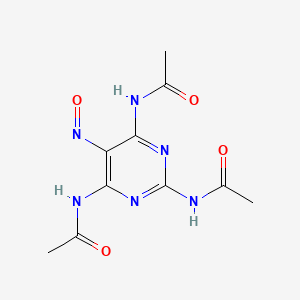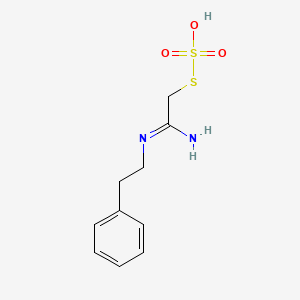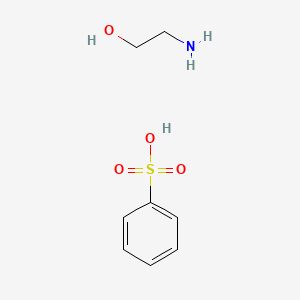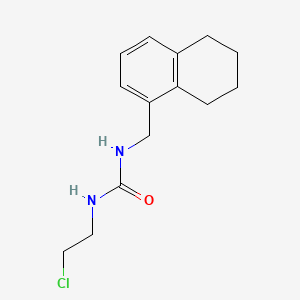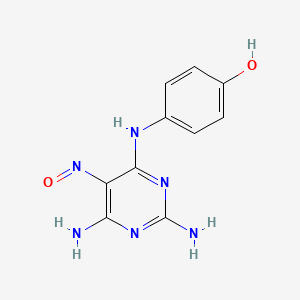![molecular formula C11H16OS B12797871 [(3-Methylbutyl)sulfinyl]benzene CAS No. 1918-88-3](/img/structure/B12797871.png)
[(3-Methylbutyl)sulfinyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Methylbutyl)sulfinyl]benzene is an organic compound with the molecular formula C11H16OS It is a derivative of benzene, where a sulfinyl group is attached to the benzene ring via a 3-methylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylbutyl)sulfinyl]benzene typically involves the reaction of 3-methylbutylbenzene with a sulfinylating agent. One common method is the oxidation of 3-methylbutylbenzene using an oxidizing agent such as hydrogen peroxide (H2O2) in the presence of a catalyst like tungsten or molybdenum. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the sulfinyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3-Methylbutyl)sulfinyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of [(3-Methylbutyl)sulfonyl]benzene.
Reduction: Formation of [(3-Methylbutyl)sulfanyl]benzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
[(3-Methylbutyl)sulfinyl]benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-Methylbutyl)sulfinyl]benzene involves its interaction with various molecular targets and pathways The sulfinyl group can participate in redox reactions, influencing the oxidative state of the compound and its reactivity
Comparison with Similar Compounds
[(3-Methylbutyl)sulfinyl]benzene can be compared with other similar compounds, such as:
[(3-Methylbutyl)sulfanyl]benzene: Differs by having a sulfide group instead of a sulfinyl group.
[(3-Methylbutyl)sulfonyl]benzene: Differs by having a sulfonyl group instead of a sulfinyl group.
[(3-Methylbutyl)thio]benzene: Differs by having a thioether group instead of a sulfinyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
1918-88-3 |
|---|---|
Molecular Formula |
C11H16OS |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
3-methylbutylsulfinylbenzene |
InChI |
InChI=1S/C11H16OS/c1-10(2)8-9-13(12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
GIQLHIMCNMKTHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



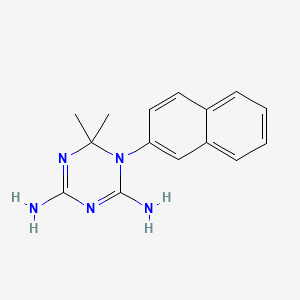
![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)
